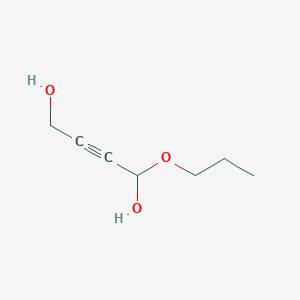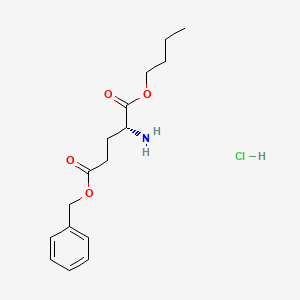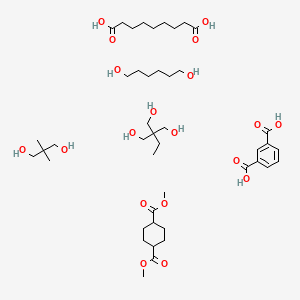
Benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants include 1,3-benzenedicarboxylic acid, dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol, and nonanedioic acid. These reactants undergo esterification in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the reactants are mixed and heated to initiate the esterification process. The reaction mixture is then subjected to polycondensation, where the polymer chains are formed. The process is carefully monitored to ensure the desired molecular weight and structural properties of the polymer.
Chemical Reactions Analysis
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties, making them suitable for advanced applications.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its unique structural properties.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical and thermal properties. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the polymer’s stability and performance.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate: A widely used polymer with similar ester linkages.
Polybutylene terephthalate: Another polymer with comparable structural properties.
Polycarbonate: Known for its high impact resistance and transparency.
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with dimethyl 1,4-cyclohexanedicarboxylate, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,6-hexanediol and nonanedioic acid lies in its complex structure, which imparts superior mechanical and thermal properties compared to similar polymers. Its ability to undergo various chemical modifications further enhances its versatility and applicability in advanced materials science.
Properties
CAS No. |
89911-11-5 |
|---|---|
Molecular Formula |
C44H78O19 |
Molecular Weight |
911.1 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;dimethyl cyclohexane-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol;nonanedioic acid |
InChI |
InChI=1S/C10H16O4.C9H16O4.C8H6O4.C6H14O3.C6H14O2.C5H12O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-8H,3-6H2,1-2H3;1-7H2,(H,10,11)(H,12,13);1-4H,(H,9,10)(H,11,12);7-9H,2-5H2,1H3;7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI Key |
YGIZEVOUDCNGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.COC(=O)C1CCC(CC1)C(=O)OC.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCCO)CCO |
Related CAS |
89911-11-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


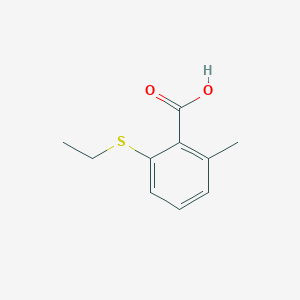

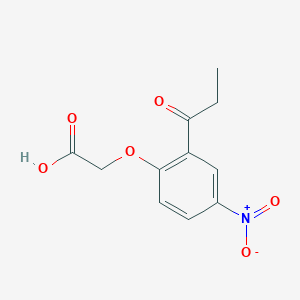
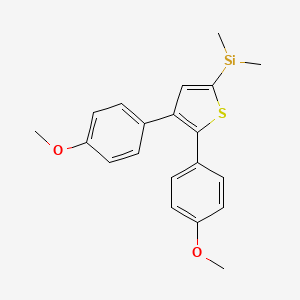
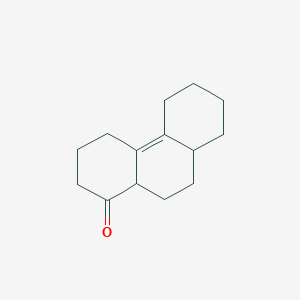
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
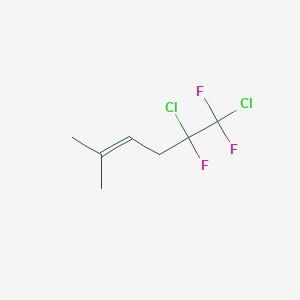
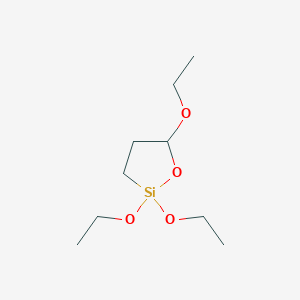
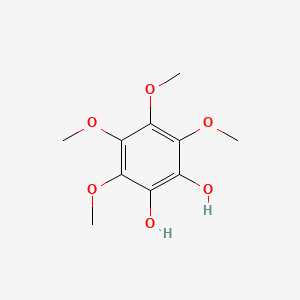
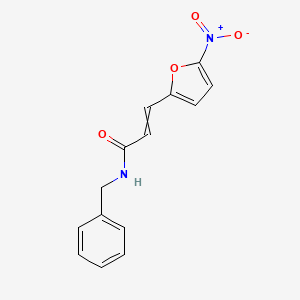
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
